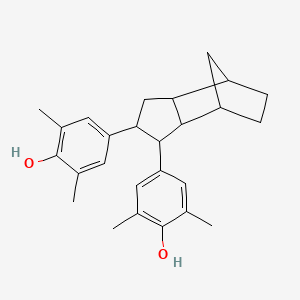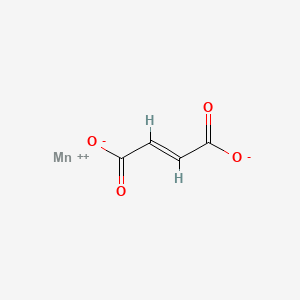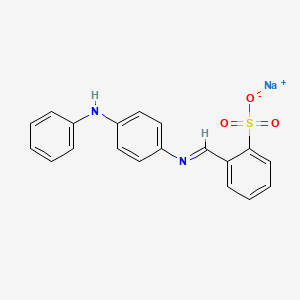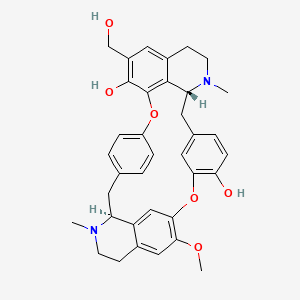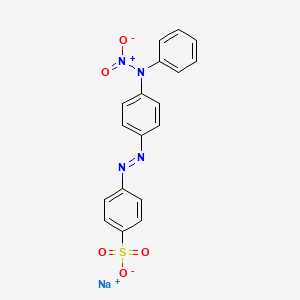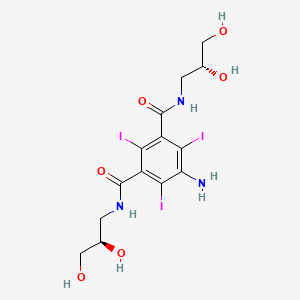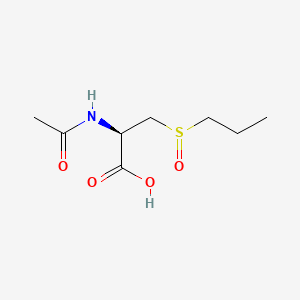
L-Alanine, N-acetyl-3-(propylsulfinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanine, N-acetyl-3-(propylsulfinyl)- is a compound with the molecular formula C8H15NO4S and a molecular weight of 221.27 g/mol It is a derivative of L-Alanine, where the amino group is acetylated, and a propylsulfinyl group is attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-acetyl-3-(propylsulfinyl)- typically involves the acetylation of L-Alanine followed by the introduction of the propylsulfinyl group. The acetylation can be achieved using acetic anhydride in the presence of a base such as pyridine. The propylsulfinyl group can be introduced through a sulfoxidation reaction using propyl sulfide and an oxidizing agent like hydrogen peroxide under controlled conditions .
Industrial Production Methods
Industrial production of L-Alanine, N-acetyl-3-(propylsulfinyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
L-Alanine, N-acetyl-3-(propylsulfinyl)- can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: L-Alanine, N-acetyl-3-(propylsulfonyl)-
Reduction: L-Alanine, N-acetyl-3-(propylsulfanyl)-
Substitution: L-Alanine, N-acyl-3-(propylsulfinyl)-
Scientific Research Applications
L-Alanine, N-acetyl-3-(propylsulfinyl)- has several applications in scientific research:
Chemistry: Used as a model compound to study sulfoxidation and sulfone formation reactions.
Biology: Investigated for its potential role in metabolic pathways involving sulfur-containing amino acids.
Medicine: Explored for its potential therapeutic effects due to its unique chemical structure.
Mechanism of Action
The mechanism of action of L-Alanine, N-acetyl-3-(propylsulfinyl)- involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress levels. The acetyl group can modulate the compound’s interaction with enzymes and receptors, potentially affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-alanine: Similar structure but lacks the propylsulfinyl group.
N-Acetyl-L-valine: Similar acetylated amino acid but with a different side chain.
N-Acetyl-L-leucine: Another acetylated amino acid with a branched side chain.
Uniqueness
L-Alanine, N-acetyl-3-(propylsulfinyl)- is unique due to the presence of the propylsulfinyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for studying sulfur-containing amino acids and their derivatives .
Properties
CAS No. |
1424-26-6 |
|---|---|
Molecular Formula |
C8H15NO4S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-propylsulfinylpropanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-3-4-14(13)5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-,14?/m0/s1 |
InChI Key |
PAWAYUCPVWXEKQ-CVSPRKDYSA-N |
Isomeric SMILES |
CCCS(=O)C[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CCCS(=O)CC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


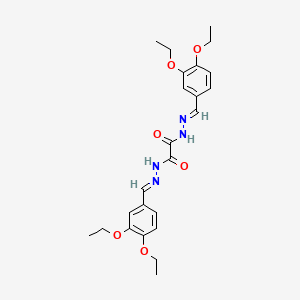
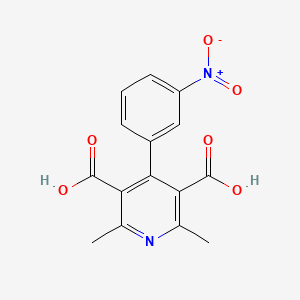

![5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12684722.png)
